UHPLC-MS/MS LOQ Comparison: GTI-azide-1 (Target) vs. GTI-azide-2 (Tetrazole Analog)
In a fully ICH Q2(R1)-validated UHPLC-MS/MS method applied to irbesartan, losartan, candesartan, and valsartan APIs, the limit of quantification (LOQ) for GTI-azide-1 was 0.033 ppm, compared to 0.025 ppm for its closest in-class analog GTI-azide-2 [1]. Both LOQs fall below 1/10th of the ICH M7(R1) specification limit of 5.0 ppm, but the 32% higher LOQ for GTI-azide-1 reflects its distinct physical-chemical behavior (slightly lower ionization efficiency under heated electrospray conditions) that necessitates compound-specific calibration [1][2].
| Evidence Dimension | Limit of Quantification (LOQ) in sartan APIs |
|---|---|
| Target Compound Data | 0.033 ppm (GTI-azide-1, target compound) |
| Comparator Or Baseline | 0.025 ppm (GTI-azide-2, tetrazole analog) |
| Quantified Difference | GTI-azide-1 LOQ is 32% higher (0.008 ppm absolute difference) |
| Conditions | Waters Acquity I-Class Xevo TQ-XS UHPLC-MS/MS, Acquity UPLC BEH Shield RP18 1.7 µm column, heated electrospray ionization, linear elution gradient, 11-minute analysis time. |
Why This Matters
Procuring the correct GTI-azide-1 reference standard ensures the LOQ achievable in a validated method matches the compound's intrinsic detection sensitivity, preventing false-negative batch acceptance when quantifying this specific impurity at sub-ppm regulatory thresholds.
- [1] Jireš, J., Gibala, P., & Douša, M. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 205, 114300. View Source
- [2] ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). View Source
